Methyl 3-(n-propylthio)phenyl sulfide
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Overview
Description
Methyl 3-(n-propylthio)phenyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a phenyl ring, which is further substituted with a methyl group and an n-propylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(n-propylthio)phenyl sulfide typically involves the nucleophilic substitution reaction of a suitable phenyl halide with a thiol compound. One common method includes the reaction of 3-bromomethylbenzene with n-propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
Methyl 3-(n-propylthio)phenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its sulfide group.
Industry: Used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(n-propylthio)phenyl sulfide involves its interaction with molecular targets through its sulfide group. This group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The compound can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The pathways involved may include the formation of sulfoxides or sulfones, which can further interact with biological molecules.
Comparison with Similar Compounds
- Methyl 3-(methylthio)phenyl sulfide
- Methyl 3-(ethylthio)phenyl sulfide
- Methyl 3-(isopropylthio)phenyl sulfide
Comparison: Methyl 3-(n-propylthio)phenyl sulfide is unique due to the presence of the n-propylthio group, which imparts distinct steric and electronic properties compared to its analogs with different alkylthio groups. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-methylsulfanyl-3-propylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h4-6,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAUKDYCVJBCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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